molecular formula C16H17N5O4 B2498475 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1226441-49-1

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No. B2498475
CAS RN: 1226441-49-1
M. Wt: 343.343
InChI Key: CBJQFKNINRNHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic building blocks like pyrazoles and acetamides. A common approach includes reacting pyrazole derivatives with various substituted acetamides under controlled conditions to achieve the desired molecular framework. For example, Sunder and Maleraju (2013) detailed the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often elucidated using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), as well as X-ray crystallography. These techniques help in confirming the presence of specific functional groups and the overall spatial arrangement of atoms within the molecule. For instance, Jiang et al. (2012) used X-ray diffraction analysis to determine the spatial structure of novel oxadiazole derivatives, providing insights into their molecular configuration (Jiang et al., 2012).

Scientific Research Applications

Computational and Pharmacological Potential

Research has shown that derivatives of 1,3,4-oxadiazole and pyrazole, similar in structure to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide, have been computationally and pharmacologically evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown moderate to good affinity against various targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), suggesting their potential in therapeutic applications (Faheem, 2018).

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These compounds exhibit significant antioxidant activity, demonstrating their potential as protective agents against oxidative stress-related damage in biological systems (Chkirate et al., 2019).

Antimicrobial and Antitumor Activity

Derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their in vitro antimicrobial activity against various bacteria and fungi, as well as for their antiproliferative activity against selected human tumor cell lines. These studies found that certain compounds exhibited high inhibitory activity, highlighting their potential as chemotherapeutic agents (Kaya et al., 2017).

CRMP 1 Inhibition for Small Lung Cancer Treatment

1,3,4-Oxadiazole derivatives have been designed, synthesized, and investigated for their inhibitory effect on Collapsin response mediator protein 1 (CRMP 1), aiming at the treatment of small lung cancer. These compounds have shown considerable inhibition of cell growth, suggesting their potential utility in cancer therapy (Panchal et al., 2020).

Flavoring Substance Evaluation

The safety and potential use of related compounds as flavoring substances have been evaluated, with studies indicating no safety concerns at estimated levels of dietary exposure. This research opens the possibility for the application of these compounds in the food industry (Younes et al., 2018).

properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-23-12-3-5-13(6-4-12)24-11-14-19-16(25-20-14)9-17-15(22)10-21-8-2-7-18-21/h2-8H,9-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJQFKNINRNHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.